![molecular formula C6H7ClN4 B1655820 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) CAS No. 4261-04-5](/img/no-structure.png)

1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

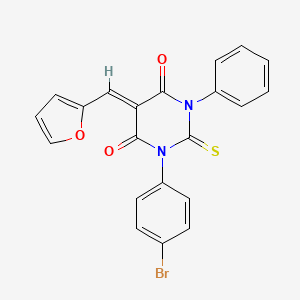

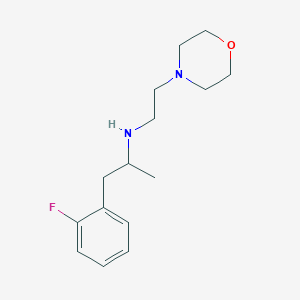

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves standard methods of organic synthesis . Precursors were prepared from corresponding 2,3-diaminopyridines and benzaldehydes in moderate to high yields (58–94%) using DMSO-mediated cyclization in the presence of Na2S2O5 .

Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry .

科学研究应用

- Application : These compounds are known to play a crucial role in numerous disease conditions. They were first discovered for their bioactivity as GABA A receptor positive allosteric modulators .

- Methods : The reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent has been studied .

- Results : The reaction has yielded 1H-imidazo[4,5-b]pyridine derivatives by an air oxidative cyclocondensation reaction in one step in an excellent yield (83%–87%) .

- Application : Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods : The synthesis of imidazole and its derivatives involves various kinds of synthetic routes .

- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives

Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Application : Certain imidazole derivatives have shown potential as antiviral agents .

- Methods : The antiviral activity of these compounds is typically evaluated using different strains of human coronavirus, influenza virus, respiratory syncytial virus, herpes simplex virus, yellow fever virus, Sindbis virus, and Zika virus .

- Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods : The synthesis of imidazole and its derivatives involves various kinds of synthetic routes .

- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Antiviral Activity

Development of New Drugs

Inhibitors of c-MET Kinases

- Application : A series of cyano- and amidino-substituted imidazo [4,5-b]pyridines were synthesized and their biological activity was evaluated . The most pronounced antiproliferative activity was observed for compound 10, which contained an unsubstituted amidino group, and compound 14, which contained a 2-imidazolinyl amidino group .

- Methods : Standard methods of organic synthesis were used to synthesize these compounds .

- Results : Both compounds displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma (IC 50 0.4 and 0.7 μM, respectively) .

- Application : Some imidazole derivatives have shown moderate antibacterial activity .

- Methods : The antibacterial activity of these compounds is typically evaluated using different bacterial strains .

- Results : All tested compounds lacked antibacterial activity, with the exception of compound 14, which showed moderate activity against E. coli (MIC 32 μM) .

- Application : Certain imidazole derivatives have shown potential as antiviral agents .

- Methods : The antiviral activity of these compounds is typically evaluated using different strains of human coronavirus, influenza virus, respiratory syncytial virus, herpes simplex virus, yellow fever virus, Sindbis virus, and Zika virus .

- Results : Bromo-substituted derivative 7, which contained an unsubstituted phenyl ring (EC 50 21 μM), and para-cyano-substituted derivative 17 (EC 50 58 μM) showed selective but moderate activity against respiratory syncytial virus (RSV) .

Antiproliferative Activity

Antibacterial Activity

Antiviral Activity

安全和危害

属性

CAS 编号 |

4261-04-5 |

|---|---|

产品名称 |

1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) |

分子式 |

C6H7ClN4 |

分子量 |

170.60 |

IUPAC 名称 |

1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride |

InChI |

InChI=1S/C6H6N4.ClH/c7-4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H3,7,8,9,10);1H |

InChI 键 |

KSKZHWJCWNLYGB-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C(=C1N)NC=N2.Cl |

规范 SMILES |

C1=CN=C2C(=C1N)NC=N2.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-methyl-](/img/structure/B1655737.png)

![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B1655743.png)

![1,1-Dioxo-2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]-1,2-benzothiazol-3-one](/img/structure/B1655752.png)

![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B1655757.png)